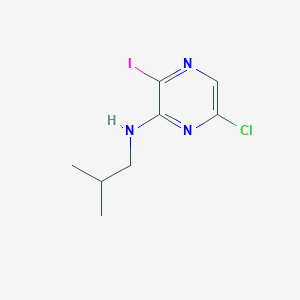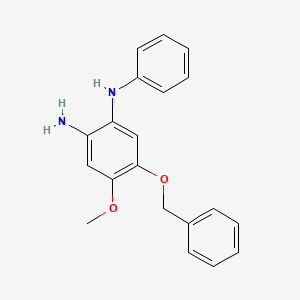
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7ClF3NO. This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .
Análisis De Reacciones Químicas
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the phenyl ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the phenyl ring, while halogenation can replace hydrogen atoms with halogens.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological activities by influencing its electronic properties and binding affinity to target receptors . The compound may act on specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:
Trifluorotoluene: An organic compound used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: A compound with similar trifluoromethyl and chloro groups, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1698027-72-3 |
|---|---|
Fórmula molecular |
C9H7ClF3NO |
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
1-[2-amino-4-chloro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)7(10)3-8(5)14/h2-3H,14H2,1H3 |
Clave InChI |
XUSJWPKKFCHZDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


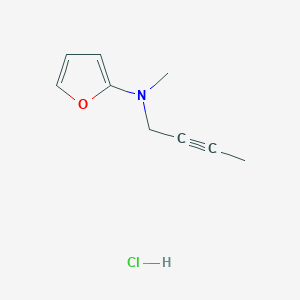

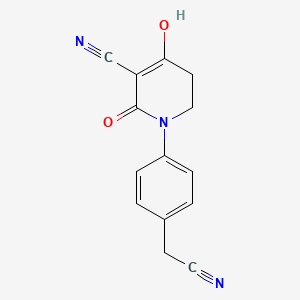

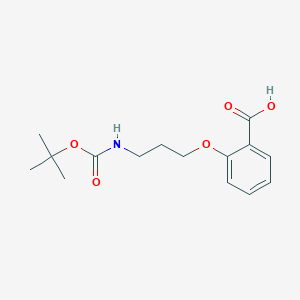
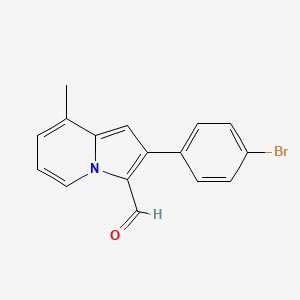
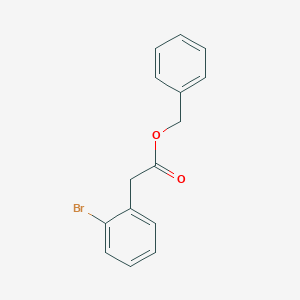
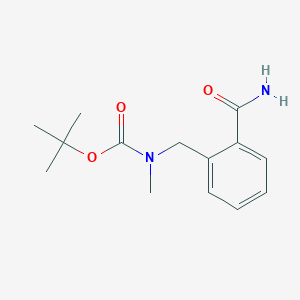
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)
